6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure and a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving amines, given the presence of the BOC group
Result of Action
Given the presence of the BOC group, it is plausible that the compound may have effects related to the protection and deprotection of amines in biochemical systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is to start with a suitable pyrazole derivative and then introduce the appropriate substituents through a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Boc-protected amines: Other compounds with Boc-protected amines are used in organic synthesis for protecting amino groups.
Uniqueness: 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the Boc protecting group, which provides stability and versatility in synthetic applications.
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGMODJMWJDCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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